molecular formula C8H5ClF2O B172292 3,4-Difluorophenylacetyl chloride CAS No. 121639-61-0

3,4-Difluorophenylacetyl chloride

Cat. No. B172292
M. Wt: 190.57 g/mol
InChI Key: NHXZDVXZDDNPFM-UHFFFAOYSA-N
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Patent
US08012962B2

Procedure details

To (3,4-difluoro-phenyl)-acetic acid (2.0 g) dissolved in 1,2-dichloroethane (5 mL) was added thionyl chloride (5 mL) and the mixture was refluxed for 16 hours under argon. The crude mixture was concentrated in vacuo to furnish 2.2 g (100%) of the title compound as a yellow oil. 1H NMR (500 MHz, CDCl3): 4.10 (s, 2H), 7.00 (m, 1H), 7.11 (m, 1H), 7.17 (m, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=O)[CH:5]=[CH:6][C:7]=1[F:8].S(Cl)([Cl:15])=O>ClCCCl>[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([Cl:15])=[O:12])[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)CC(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 hours under argon
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)CC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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